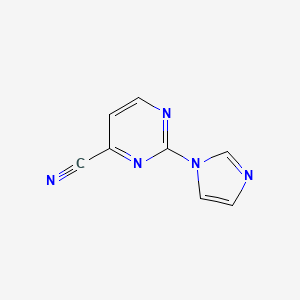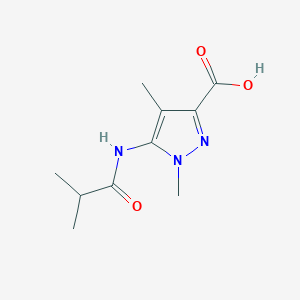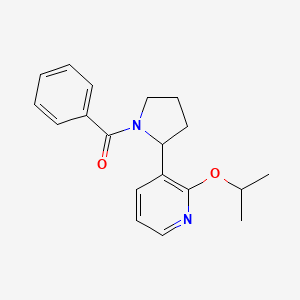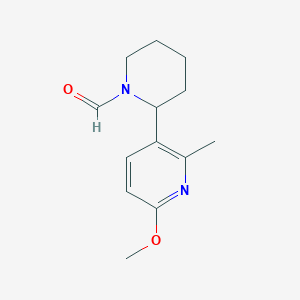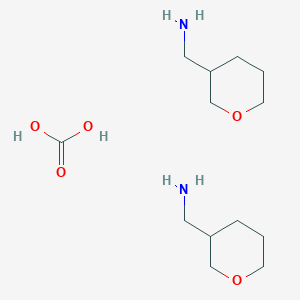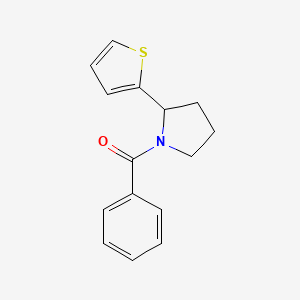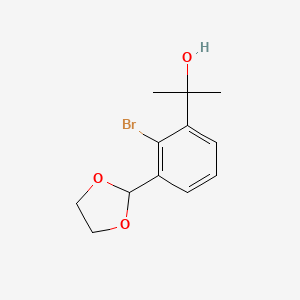
tert-Butyl 4-(5-(1-aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(5-(1-aminoéthyl)-6-méthylpyridin-2-yl)pipérazine-1-carboxylate de tert-butyle est un composé organique complexe qui présente un groupe tert-butyle, un cycle pipérazine et une partie pyridine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(5-(1-aminoéthyl)-6-méthylpyridin-2-yl)pipérazine-1-carboxylate de tert-butyle implique généralement plusieurs étapes, en commençant par des matières premières facilement disponibles. Le processus comprend souvent :
Formation de la partie pyridine : Cela peut être réalisé par diverses méthodes, y compris la synthèse de la pyridine de Hantzsch.
Introduction du cycle pipérazine : Cette étape peut impliquer la réaction du dérivé de pyridine avec la pipérazine dans des conditions contrôlées.
Attachement du groupe tert-butyle : Cela se fait généralement par des réactions d'alkylation utilisant des halogénures de tert-butyle.
Méthodes de production industrielle
Dans un cadre industriel, la production de ce composé impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, l'utilisation de réacteurs à écoulement continu et l'emploi de techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(5-(1-aminoéthyl)-6-méthylpyridin-2-yl)pipérazine-1-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe aminoéthyl peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Le cycle pyridine peut être réduit dans des conditions spécifiques pour former des dérivés de pipéridine.
Substitution : Le groupe tert-butyle peut être substitué par d'autres groupes alkyles ou aryles par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur peuvent être utilisés.
Substitution : Des nucléophiles comme l'hydrure de sodium ou les réactifs organolithium sont souvent utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxo, tandis que la réduction peut produire des dérivés de pipéridine.
Applications de la recherche scientifique
Le 4-(5-(1-aminoéthyl)-6-méthylpyridin-2-yl)pipérazine-1-carboxylate de tert-butyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique et la liaison des récepteurs.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du 4-(5-(1-aminoéthyl)-6-méthylpyridin-2-yl)pipérazine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe aminoéthyl peut former des liaisons hydrogène avec les enzymes ou les récepteurs, tandis que le cycle pipérazine peut améliorer l'affinité de liaison. Le groupe tert-butyle fournit une gêne stérique, affectant la réactivité et la stabilité globales du composé.
Applications De Recherche Scientifique
tert-Butyl 4-(5-(1-aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(5-(1-aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with enzymes or receptors, while the piperazine ring can enhance binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(5-(1-aminoéthyl)-1H-1,2,4-triazol-3-yl)pipérazine-1-carboxylate de tert-butyle
- 4-(5-(1-aminoéthyl)-1H-pyrazol-3-yl)pipérazine-1-carboxylate de tert-butyle
Unicité
Le 4-(5-(1-aminoéthyl)-6-méthylpyridin-2-yl)pipérazine-1-carboxylate de tert-butyle est unique en raison de la présence de la partie méthylpyridine, qui peut influencer ses propriétés électroniques et sa réactivité. Cela le rend distinct des autres composés similaires qui peuvent avoir des cycles hétérocycliques différents.
Propriétés
Formule moléculaire |
C17H28N4O2 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
tert-butyl 4-[5-(1-aminoethyl)-6-methylpyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H28N4O2/c1-12(18)14-6-7-15(19-13(14)2)20-8-10-21(11-9-20)16(22)23-17(3,4)5/h6-7,12H,8-11,18H2,1-5H3 |
Clé InChI |
FIJMDIZTHHNBCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


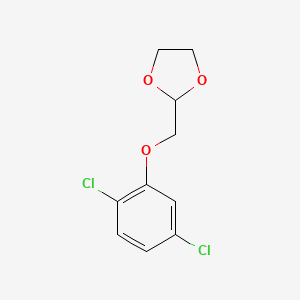
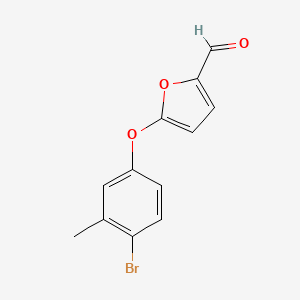
![2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11807904.png)
